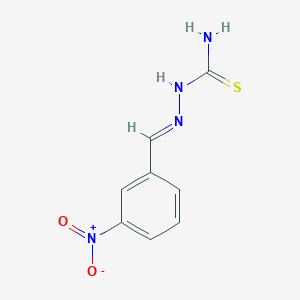

3-nitrobenzaldehyde thiosemicarbazone

Description

The exact mass of the compound 3-nitrobenzaldehyde thiosemicarbazone is 224.03679668 g/mol and the complexity rating of the compound is 276. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-nitrobenzaldehyde thiosemicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitrobenzaldehyde thiosemicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-(3-nitrophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRJOBJZEOGDLA-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425937 | |

| Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5706-76-3 | |

| Record name | NSC76228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Potential of Light: A Technical Guide to the Non-Linear Optical Properties of Nitro-Substituted Thiosemicarbazones

For Researchers, Scientists, and Drug Development Professionals

In the quest for advanced materials that can manipulate light in unprecedented ways, the field of non-linear optics (NLO) has emerged as a cornerstone of modern photonics and optoelectronics. Organic molecules, with their inherent structural flexibility and tailor-made electronic properties, have garnered significant attention as promising candidates for NLO applications. Among these, nitro-substituted thiosemicarbazones are a class of compounds that exhibit a fascinating interplay of molecular structure and optical response. Their unique donor-π-acceptor architecture, featuring the electron-withdrawing nitro group and the versatile thiosemicarbazone backbone, makes them a compelling subject of study for second and third-order non-linear optical phenomena.

This technical guide provides an in-depth exploration of the non-linear optical properties of nitro-substituted thiosemicarbazones. Moving beyond a simple recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causal relationships between molecular design, experimental characterization, and the theoretical underpinnings that govern their NLO behavior. We will explore the synthesis of these materials, the intricacies of their characterization using cutting-edge techniques, and the computational methodologies that allow for the prediction and understanding of their optical nonlinearities.

The Foundation: Understanding Non-Linear Optics

At its core, non-linear optics is the study of how intense light interacts with matter to produce new optical frequencies and other novel effects. This phenomenon arises from the non-linear response of a material's polarization to the electric field of the incident light. This response is mathematically described by a power series expansion of the polarization (P) in terms of the electric field (E):

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E² + χ⁽³⁾E³ + ...)

Here, χ⁽¹⁾ is the linear susceptibility, responsible for linear optical phenomena like refraction and absorption. The higher-order terms, χ⁽²⁾ and χ⁽³⁾, are the second and third-order non-linear optical susceptibilities, respectively. These terms give rise to a host of fascinating and technologically important effects, including second-harmonic generation (SHG), where the frequency of light is doubled, and third-harmonic generation (THG), where it is tripled. At the molecular level, these macroscopic susceptibilities are related to the molecular hyperpolarizabilities, β (first hyperpolarizability) and γ (second hyperpolarizability).

Molecular Design and Synthesis: The Genesis of NLO Activity

The key to unlocking significant NLO properties in organic molecules lies in the strategic arrangement of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, leading to a large change in the molecule's dipole moment and, consequently, a high hyperpolarizability.

Nitro-substituted thiosemicarbazones are excellent examples of this design principle. The nitro group (-NO₂) is a powerful electron-accepting group, while the thiosemicarbazone moiety can act as part of the π-conjugated bridge and can be functionalized with electron-donating groups.

Synthesis of Nitro-Substituted Thiosemicarbazones

The synthesis of these compounds is typically a straightforward condensation reaction between a nitro-substituted aldehyde or ketone and a thiosemicarbazide derivative.[1][2][3][4]

General Synthetic Protocol:

-

Dissolution: A nitro-substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) is dissolved in a suitable solvent, typically ethanol.

-

Addition of Thiosemicarbazide: An equimolar amount of thiosemicarbazide is added to the solution. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction.

-

Reflux: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the pure nitro-substituted thiosemicarbazone.

The versatility of this synthesis allows for the creation of a library of compounds with varying substitution patterns on both the aromatic ring and the thiosemicarbazide backbone, enabling a systematic study of structure-property relationships.

Experimental Characterization of NLO Properties

The true measure of a material's NLO capabilities lies in its experimental characterization. Two primary techniques are employed to quantify the first and third-order non-linear optical properties of nitro-substituted thiosemicarbazones: Hyper-Rayleigh Scattering (HRS) and the Z-scan technique.

Hyper-Rayleigh Scattering (HRS): Probing the First Hyperpolarizability (β)

Hyper-Rayleigh Scattering is a powerful technique for determining the first hyperpolarizability (β) of molecules in solution.[5][6][7][8][9][10][11][12] Unlike other methods, HRS does not require the application of an external electric field, making it suitable for a wide range of molecules, including ionic and non-dipolar species.

The Causality Behind the Technique: In HRS, a high-intensity laser beam is focused on a solution of the sample. The scattered light is then collected at a 90-degree angle to the incident beam. While most of the scattered light will be at the fundamental frequency (Rayleigh scattering), a small fraction will be scattered at twice the fundamental frequency (Hyper-Rayleigh scattering). The intensity of this second-harmonic scattered light is proportional to the square of the first hyperpolarizability (β²) of the molecules in the solution.

Experimental Protocol for Hyper-Rayleigh Scattering:

-

Sample Preparation: A series of solutions of the nitro-substituted thiosemicarbazone are prepared in a suitable solvent (e.g., chloroform, DMSO) at various concentrations.

-

Instrumentation: A high-power pulsed laser, typically a Nd:YAG laser operating at its fundamental wavelength (e.g., 1064 nm), is used as the excitation source. The laser beam is passed through a polarizer and focused into the sample cuvette.

-

Signal Collection: The scattered light is collected at a 90-degree angle using a lens system. A series of filters is used to block the fundamental wavelength and allow only the second-harmonic signal to pass through.

-

Detection: The second-harmonic signal is detected by a sensitive photomultiplier tube (PMT).

-

Data Analysis: The intensity of the HRS signal is measured as a function of the solute concentration. A plot of the HRS intensity versus concentration allows for the determination of the first hyperpolarizability (β) of the solute molecule, often by referencing it to a known standard.

Caption: Workflow for Hyper-Rayleigh Scattering (HRS) Measurement.

Z-Scan Technique: Unveiling Third-Order NLO Properties (γ)

The Z-scan technique is a simple yet elegant method for measuring both the sign and magnitude of the third-order non-linear refractive index (n₂) and the non-linear absorption coefficient (β) of a material.[2][13][14][15] From these parameters, the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) and the second hyperpolarizability (γ) can be determined.

The Causality Behind the Technique: In a Z-scan experiment, a single Gaussian laser beam is tightly focused, and the sample is moved along the beam's propagation axis (the z-axis) through the focal point. The intensity of the laser beam is highest at the focal point and decreases on either side. This spatially varying intensity induces a non-linear response in the sample, which can be measured in two ways:

-

Closed-Aperture Z-scan: An aperture is placed in the far-field before the detector. If the material has a positive non-linear refractive index (self-focusing), it acts as a positive lens, focusing the beam and increasing the transmittance through the aperture when the sample is before the focal point. The opposite occurs after the focal point. This results in a characteristic pre-focal peak and post-focal valley in the transmittance curve. The magnitude of this peak-to-valley difference is proportional to n₂.

-

Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. Any change in transmittance is solely due to non-linear absorption. For a material exhibiting two-photon absorption (a common third-order process), the absorption increases at high intensities, resulting in a dip in transmittance at the focal point. The magnitude of this dip is related to the non-linear absorption coefficient (β).

Experimental Protocol for Z-Scan:

-

Sample Preparation: The nitro-substituted thiosemicarbazone is dissolved in a suitable solvent to form a solution of known concentration, which is then placed in a cuvette of known path length.

-

Instrumentation: A laser with a good Gaussian beam profile is used. The beam is focused by a lens, and the sample is mounted on a translation stage that allows it to be moved along the z-axis. A photodetector measures the transmitted beam intensity.

-

Closed-Aperture Measurement: An aperture is placed before the detector, and the normalized transmittance is recorded as the sample is moved through the focal point.

-

Open-Aperture Measurement: The aperture is removed, and the measurement is repeated to obtain the non-linear absorption data.

-

Data Analysis: The obtained transmittance curves are fitted to theoretical models to extract the values of n₂ and β. These are then used to calculate the real and imaginary parts of χ⁽³⁾ and subsequently, the second hyperpolarizability (γ).

Caption: Experimental Workflow for the Z-Scan Technique.

Theoretical and Computational Insights

While experimental measurements provide the definitive values for NLO properties, computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the structure-property relationships at the molecular level.[16][17][18] DFT calculations can predict the polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) of a molecule before it is even synthesized. This allows for the in silico screening of potential NLO candidates and provides a deeper understanding of the electronic origins of their NLO response.

Key parameters derived from DFT calculations that are relevant to NLO properties include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of the molecule's excitability. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting the electron-rich (donor) and electron-poor (acceptor) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the intramolecular charge transfer interactions that are fundamental to the NLO response.

Data Presentation: A Comparative Overview

The following table summarizes representative computational data for the first hyperpolarizability (β) of several thiosemicarbazone derivatives. It is important to note that experimental data for a wide range of nitro-substituted thiosemicarbazones is still emerging, and further experimental validation is crucial.

| Compound | Method/Basis Set | Calculated First Hyperpolarizability (β_total) (a.u.) | Reference |

| (E)-4-(4-methoxyphenyl)-1-((E)-3(2-nitrophenyl)allylidene)thiosemicarbazide | PBE0/6-311++G(d,p) | 6794.51 | [5][6] |

| Salicylaldehyde thiosemicarbazone derivative (Compound 3) | M06/6-311G(d,p) | 508.41 | [17] |

| Salicylaldehyde-based thiosemicarbazone (CHCT3) | M06/6-31G(d,p) | 557.085 |

Note: The values are highly dependent on the computational method and basis set used. Direct comparison should be made with caution.

Future Directions and Applications

The study of the non-linear optical properties of nitro-substituted thiosemicarbazones is a vibrant and promising area of research. While theoretical studies have laid a strong foundation, there is a clear need for more extensive experimental investigations to build a comprehensive library of structure-property relationships. Future work should focus on:

-

Systematic Experimental Studies: Synthesizing and characterizing a wider range of nitro-substituted thiosemicarbazones with varying positions and numbers of nitro groups, as well as different donor moieties, to experimentally validate theoretical predictions.

-

Advanced Materials: Incorporating these NLO-active molecules into polymer matrices or crystalline structures to develop robust materials for device applications.

-

Applications: Exploring the potential of these materials in areas such as optical limiting, all-optical switching, and frequency conversion for telecommunications and optical computing.

References

-

Bullo, S., et al. (2023). Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. ACS Omega. [Link]

-

Yılmaz, D., et al. (2025). Thiosemicarbazone Structures Including Nickelophilic Interaction as Well as Both Hydrogen Bonding and π–π Stacking Interactions: NLO, Electrochemical, Chromism, and Spectroelectrochemical Properties. ACS Omega. [Link]

-

Hadji, D., et al. (2023). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie. [Link]

-

Khalid, M., et al. (2021). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. ACS Omega. [Link]

-

Hadji, D., et al. (2024). (PDF) Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. ResearchGate. [Link]

-

Asghar, M. A., et al. (2023). Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. ACS Omega. [Link]

-

Wang, Y., et al. (2022). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. MDPI. [Link]

-

Al-Adel, F., et al. (2025). The hyper-Rayleigh scattering (HRS) first hyperpolarizability... ResearchGate. [Link]

-

Del Mar Photonics. (n.d.). HyperRayleigh Scattering and pulsed Z-scan experiments. [Link]

-

Yılmaz, D., et al. (2025). Thiosemicarbazone Structures Including Nickelophilic Interaction as Well as Both Hydrogen Bonding and π-π Stacking Interactions: NLO, Electrochemical, Chromism, and Spectroelectrochemical Properties. PubMed. [Link]

-

Kaur, S., & Saini, R. K. (1996). Long-wavelength first hyperpolarizability measurements by hyper-Rayleigh scattering. Optics Letters. [Link]

-

Shelton, D. P. (2010). Nonlocal hyper-Rayleigh scattering from liquid nitrobenzene. UNLV Physics. [Link]

-

Van der Vorst, C. P. J. M., & van Hulst, N. F. (2025). Determination of hyperpolarizability tensor components by depolarized hyper Rayleigh scattering. ResearchGate. [Link]

-

Novio, F., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. [Link]

-

Zhang, Y., et al. (2022). Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing Azobenzene. PMC. [Link]

-

Prajapati, N. P., & Patel, H. D. (2019). Novel thiosemicarbazone derivatives and their metal complexes: Recent development. Taylor & Francis Online. [Link]

-

A. Al-Amiery, A. (2012). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. RSC Publishing. [Link]

-

Singh, A. K., & Kumar, S. (2015). Investigation of third-order nonlinear optical properties using z-scan technique. ResearchGate. [Link]

-

Karvelas, E., et al. (2025). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. MDPI. [Link]

-

H. H., H., & A. M., H. (2025). Z-scan determination of the third-order optical nonlinearity of a triphenylmethane dye using 633nm He–Ne laser. ResearchGate. [Link]

-

Faccinetto, A., et al. (2008). Non-resonant Z-Scan Characterization of the Third-Order Nonlinear Optical Properties of Conjugated Poly(thiophene Azines). PubMed. [Link]

-

Richardson, D. R., et al. (2024). Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation. RSC Publishing. [Link]

-

S. S., S., & K. J., J. (2014). Computational Study of p-Nitrobenzaldehydethiosemicarbazone: Synthesis and Biological Activity of its Cu and Hg Complexes. IOSR Journal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. HyperRayleigh Scattering and pulsed Z-scan experiments [dmphotonics.com]

- 8. Thiosemicarbazone Structures Including Nickelophilic Interaction as Well as Both Hydrogen Bonding and π-π Stacking Interactions: NLO, Electrochemical, Chromism, and Spectroelectrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-wavelength first hyperpolarizability measurements by hyper-Rayleigh scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. physics.unlv.edu [physics.unlv.edu]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing Azobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Non-resonant z-scan characterization of the third-order nonlinear optical properties of conjugated poly(thiophene azines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Synthesis Protocol: 3-Nitrobenzaldehyde Thiosemicarbazone Schiff Base

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Thiosemicarbazone Schiff Bases

Thiosemicarbazones represent a pivotal class of compounds in medicinal and materials science. These molecules are Schiff bases formed through the condensation of an aldehyde or ketone with thiosemicarbazide. Their significance stems from a unique structural motif, featuring both nitrogen and sulfur donor atoms, which allows them to act as versatile chelating ligands for a wide array of metal ions[1][2]. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to the principles of chelation theory.

The coordination of 3-nitrobenzaldehyde thiosemicarbazone to metal centers can significantly alter its properties, leading to applications in diverse fields. These complexes are explored for their bioactive potential in medicinal chemistry, as catalysts in various chemical transformations, and in the development of novel materials with specific functionalities. The biological activity of thiosemicarbazones and their metal complexes is often linked to their ability to inhibit enzymes like ribonucleotide reductase, which is crucial for DNA synthesis, making them promising candidates for anticancer therapies[3][4]. Furthermore, the introduction of a nitro group on the benzaldehyde ring can modulate the electronic properties and biological efficacy of the resulting Schiff base.

This document provides a detailed, field-proven protocol for the synthesis of 3-nitrobenzaldehyde thiosemicarbazone. It includes insights into the reaction mechanism, comprehensive characterization data, and essential safety precautions, designed to equip researchers with a robust and reproducible methodology.

Part 1: Synthesis Protocol

This protocol details the synthesis of 3-nitrobenzaldehyde thiosemicarbazone via a condensation reaction between 3-nitrobenzaldehyde and thiosemicarbazide in an ethanolic solution. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the stable imine (azomethine) linkage.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 0.604 g | 4.0 |

| Thiosemicarbazide | CH₅N₃S | 91.13 | 0.364 g | 4.0 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | - |

| Distilled Water | H₂O | 18.02 | As needed | - |

| Round-bottom flask (100 mL) | - | - | 1 | - |

| Reflux condenser | - | - | 1 | - |

| Magnetic stirrer and stir bar | - | - | 1 | - |

| Heating mantle | - | - | 1 | - |

| Büchner funnel and flask | - | - | 1 | - |

| Filter paper | - | - | As needed | - |

Experimental Procedure

-

Reactant Dissolution:

-

In a 100 mL round-bottom flask, dissolve 0.604 g (4.0 mmol) of 3-nitrobenzaldehyde in 20 mL of absolute ethanol. Gentle heating and stirring may be required to achieve complete dissolution.[2][3]

-

In a separate beaker, dissolve 0.364 g (4.0 mmol) of thiosemicarbazide in 30 mL of hot absolute ethanol.

-

-

Reaction Mixture:

-

Once both solutions are clear, add the hot thiosemicarbazide solution to the 3-nitrobenzaldehyde solution in the round-bottom flask.

-

-

Reflux:

-

Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

-

Heat the mixture to reflux and maintain it for 6-8 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate will form as the reaction proceeds.

-

-

Isolation of Product:

-

After the reflux period, allow the mixture to cool to room temperature. The formation of a solid product should be evident.

-

Further cool the flask in an ice bath to maximize precipitation.

-

-

Filtration and Washing:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with distilled water.

-

-

Drying and Yield:

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of 3-nitrobenzaldehyde thiosemicarbazone.

Part 2: Mechanism of Schiff Base Formation

The formation of the thiosemicarbazone Schiff base is a classic example of a condensation reaction. The mechanism involves two primary stages: the formation of a hemiaminal intermediate followed by dehydration.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine group (-NH₂) of thiosemicarbazide on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This step is often acid-catalyzed, although the reaction can proceed without an external catalyst.

-

Hemiaminal Formation: The initial attack results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine or hemiaminal intermediate.

-

Dehydration: The hydroxyl group of the hemiaminal is protonated (if a catalyst is present) or eliminated, followed by the removal of a water molecule. This dehydration step is the rate-determining step and is facilitated by heat.

-

Imine Formation: The elimination of water leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final thiosemicarbazone Schiff base product. The extensive conjugation with the aromatic ring contributes to the stability of the final product.[3]

Reaction Mechanism Diagram

Caption: Simplified mechanism for Schiff base formation.

Part 3: Characterization and Data

To confirm the successful synthesis and purity of the 3-nitrobenzaldehyde thiosemicarbazone, a combination of spectroscopic and physical characterization techniques is employed.

| Technique | Expected Result/Observation | Rationale for Confirmation |

| Melting Point | Sharp melting point (literature values vary, typically >200 °C) | A narrow melting range indicates high purity of the crystalline solid. |

| FT-IR (cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (C=N stretching), ~1530 & ~1350 (NO₂ stretching), ~830 (C=S stretching). Absence of a strong C=O band from the aldehyde (~1700 cm⁻¹). | The appearance of the C=N (azomethine) band and the disappearance of the C=O aldehyde band are definitive evidence of Schiff base formation.[6][3] |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~11.6 (s, 1H, -NH-), ~8.4 (s, 1H, -CH=N-), ~8.2-7.6 (m, 4H, Ar-H), ~8.1 (br s, 2H, -NH₂). | The distinct chemical shifts for the imine proton and the NH protons, along with the aromatic signals, confirm the molecular structure. |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~148 (Ar-C-NO₂), ~142 (C=N), ~130-120 (Aromatic carbons). | The presence of the thiocarbonyl (C=S) and azomethine (C=N) carbons at their characteristic chemical shifts provides further structural proof. |

| Elemental Analysis | C, H, N, S percentages should match the calculated values for C₈H₈N₄O₂S (C: 42.85%, H: 3.60%, N: 24.98%, S: 14.30%). | Provides quantitative confirmation of the empirical formula and purity of the synthesized compound. |

Part 4: Safety Precautions

Ensuring a safe laboratory environment is paramount. Both 3-nitrobenzaldehyde and thiosemicarbazide present specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Thiosemicarbazide:

-

Hazard: Fatal if swallowed (Acute Toxicity, Category 2).[7][8][9] Harmful to aquatic life with long-lasting effects.[7][8]

-

Handling: Always handle in a chemical fume hood to avoid inhalation of dust.[7][9] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7][8]

-

PPE: Wear suitable protective clothing, gloves (nitrile or neoprene), and safety glasses with side shields or goggles.[9][10]

-

-

3-Nitrobenzaldehyde:

-

Hazard: Combustible dust. May cause skin, eye, and respiratory irritation.

-

Handling: Avoid dust formation.[11] Keep away from heat and ignition sources. Use in a well-ventilated area or a chemical fume hood.

-

PPE: Wear protective gloves, safety glasses, and a lab coat.

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][11]

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[7][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

Part 5: Applications and Future Perspectives

3-Nitrobenzaldehyde thiosemicarbazone is not merely a synthetic target but a gateway to a multitude of applications:

-

Coordination Chemistry: It serves as an excellent N,S bidentate ligand, forming stable complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II).[12][3] These complexes are instrumental in studying coordination geometries and electronic properties.

-

Biological Activity: The Schiff base and its metal complexes have shown promising antimicrobial, antifungal, antiviral, and anticancer activities.[1][2][3][4] The biological efficacy is often enhanced upon complexation with a metal ion.[4][13]

-

Corrosion Inhibition: This class of compounds has been investigated for its potential to protect metals, such as mild steel, from corrosion in acidic environments.

-

Material Science: The extensive electron delocalization within the molecule makes it a candidate for research into non-linear optical (NLO) materials.[1][2]

Future research will likely focus on the synthesis of novel metal complexes with this ligand to fine-tune their therapeutic properties, enhance their catalytic efficiency, and explore their utility in advanced materials.

References

- Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisciplinary applications – a review.

-

Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. ResearchGate. (November 19 2020). [Link]

-

3-Nitrobenzaldehyde thiosemicarbazone. IUCr Journals. [Link]

-

3-Nitrobenzaldehyde thiosemicarbazone. PMC. [Link]

-

3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment. Progress in Color, Colorants and Coatings. (December 10 2021). [Link]

-

(PDF) 3-Nitrobenzaldehyde thiosemicarbazone. ResearchGate. [Link]

-

Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

-

Thiosemicarbazone Metal Complexes: From Structure to Activity. Bentham Open. (January 07 2010). [Link]

-

Schiff base complexes derived from thiosemicarbazone, synthesis characterization and their biological activity. ResearchGate. (December 13 2025). [Link]

-

HAZARD SUMMARY: THIOSEMICARBAZIDE. NJ.gov. [Link]

-

thiosemicarbazone schiff base: Topics by Science.gov. Science.gov. [Link]

-

A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit. Semantic Scholar. (September 30 2019). [Link]

-

Safety Data Sheet: 3-Nitrobenzaldehyde. Carl ROTH. [Link]

-

Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisci. World News of Natural Sciences. (July 27 2023). [Link]

-

Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde. Slideshare. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 3-Nitrobenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamopenarchives.com [benthamopenarchives.com]

- 5. researchgate.net [researchgate.net]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 13. thiosemicarbazone schiff base: Topics by Science.gov [science.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiosemicarbazone Condensation Reactions

Welcome to the Technical Support Center for thiosemicarbazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of thiosemicarbazone condensation reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yields and purity. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter at the bench.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of thiosemicarbazones, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Thiosemicarbazone

Question: I'm experiencing a disappointingly low yield of my target thiosemicarbazone after reacting a substituted aldehyde/ketone with thiosemicarbazide. What are the likely causes and how can I improve my yield?

Answer: Low yields in thiosemicarbazone synthesis are a common hurdle and can stem from several factors, primarily related to reaction kinetics, side reactions, and the purity of your starting materials.

Possible Causes and Solutions:

-

Incomplete Reaction: The condensation reaction may not have reached completion.

-

Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture for 2-5 hours is a common practice.[1] You can also introduce a catalytic amount of glacial acetic acid to accelerate the reaction.[1] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the thiosemicarbazide.[1]

-

-

Sub-optimal pH: The rate of a condensation reaction is highly dependent on the pH of the reaction medium.

-

Solution: While a catalytic amount of a weak acid is often beneficial, strongly acidic conditions can promote unwanted side reactions like cyclization.[1] Conversely, some substrates may require basic conditions. A systematic pH optimization for your specific substrate is recommended.

-

-

Purity of Reactants: Impurities present in the starting aldehyde, ketone, or thiosemicarbazide can significantly interfere with the reaction.

-

Solution: Ensure the purity of your starting materials. It is advisable to recrystallize or distill them prior to use if their purity is questionable.[1]

-

-

Side Reactions: The formation of undesired byproducts consumes your starting materials and consequently reduces the yield of the target compound. A frequent side reaction is the cyclization of the thiosemicarbazone product, particularly under harsh conditions.[1]

-

Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and minimize the formation of byproducts by stopping the reaction once the starting material is consumed.[1]

-

Issue 2: Formation of an Unexpected Precipitate

Question: During my synthesis, an unexpected crystalline precipitate formed. What could this be, and how should I proceed?

Answer: The formation of an unexpected precipitate often indicates the occurrence of a side reaction, most commonly the cyclization of the desired thiosemicarbazone product. The specific nature of this cyclized product is heavily influenced by the reaction conditions, especially the pH.

Possible Side Products:

-

1,3,4-Thiadiazoles: In acidic conditions, thiosemicarbazones can undergo intramolecular cyclization to form 1,3,4-thiadiazole derivatives.[1]

-

1,2,4-Triazoles: Under basic conditions, the cyclization of thiosemicarbazones can lead to the formation of 1,2,4-triazole derivatives.[1]

Troubleshooting Steps:

-

Characterize the Precipitate: Utilize analytical techniques such as FT-IR, NMR, and Mass Spectrometry to elucidate the structure of the unexpected product.

-

Control the Reaction pH: To favor the formation of the open-chain thiosemicarbazone, maintain a neutral or slightly acidic pH. Avoid the use of strong acids or bases.[1]

-

Modify Reaction Temperature: Cyclization reactions are often promoted by heat. Consider running the reaction at a lower temperature to minimize the formation of the cyclized byproduct.[1]

-

Purification: If a mixture of the desired product and the cyclized byproduct is obtained, they can often be separated by column chromatography or fractional crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in thiosemicarbazone synthesis?

A1: While many thiosemicarbazone syntheses can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly enhance the reaction rate. The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the thiosemicarbazide.[1] However, it's important to note that catalyst-free methods have also been successfully developed.[1]

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in the reaction by influencing the solubility of the reactants and the stability of the transition state. Methanol and ethanol are commonly used solvents for this reaction.[2] The polarity of the solvent can have a significant impact; a decrease in the dielectric constant of the solvent can lead to a decrease in the reaction yield.[2] It is important to choose a solvent in which both the carbonyl compound and the thiosemicarbazide have adequate solubility.

Q3: How can I effectively purify my final thiosemicarbazone product?

A3: Achieving high purity often requires a combination of careful reaction monitoring and effective purification techniques.

-

Reaction Monitoring: Use TLC to monitor the progress of the reaction and stop it once the starting materials have been consumed to minimize byproduct formation.[1]

-

Recrystallization: This is the most common and effective method for purifying solid thiosemicarbazone derivatives. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal quality and yield.[1]

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful alternative. A common eluent system to start with is a mixture of ethyl acetate and hexane.[1]

-

Washing: After filtration, washing the crude product with a suitable solvent, such as cold ethanol or water, can help remove soluble impurities.[1]

Q4: I have unreacted aldehyde in my final product. How can I remove it?

A4: Unreacted aldehyde can often be removed by a sodium bisulfite wash.

-

Dissolve the crude product in a suitable organic solvent (e.g., methanol or DMF).

-

Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

-

Add an immiscible organic solvent (e.g., ethyl acetate) and water.

-

Separate the aqueous layer, which will contain the aldehyde-bisulfite adduct. The purified thiosemicarbazone will remain in the organic layer.[1]

Data Presentation

Table 1: Effect of Catalyst on Thiosemicarbazone Yield

| Entry | Carbonyl Compound | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Substituted Benzaldehyde | Glacial Acetic Acid | 5 | >90 | [1] |

| 2 | 4-Nitroacetophenone | None (Methanol) | 240 | 16 | [2] |

| 3 | 4-Nitroacetophenone | Glacial Acetic Acid | 3 (Reflux) | 88 | [2] |

| 4 | 4-Nitroacetophenone | Anilinium Chloride | 24 | >95 | [2][3] |

Experimental Protocols

Protocol 1: General Synthesis of Thiosemicarbazones

This protocol provides a general method for the synthesis of thiosemicarbazones from an aldehyde or ketone and thiosemicarbazide.[1]

Materials:

-

Substituted aldehyde or ketone (10 mmol)

-

Thiosemicarbazide (10 mmol, 0.91 g)

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalytic amount, ~2-3 drops)

Procedure:

-

Dissolve the thiosemicarbazide in warm ethanol (approximately 20-30 mL).

-

In a separate flask, dissolve the aldehyde or ketone in ethanol.

-

Add the solution of the aldehyde or ketone to the thiosemicarbazide solution with stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-5 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product will often precipitate upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol.

-

Dry the purified thiosemicarbazone.

Protocol 2: Purification by Recrystallization

This protocol details the steps for purifying a crude thiosemicarbazone product by recrystallization.[1]

Materials:

-

Crude thiosemicarbazone

-

Suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

Procedure:

-

Place the crude thiosemicarbazone in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Pure crystals of the thiosemicarbazone should form as the solution cools.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

Caption: A workflow diagram illustrating the key stages of thiosemicarbazone synthesis, from the initial reaction to troubleshooting common issues and final purification.

Influence of pH on Potential Side Reactions

Caption: A diagram showing how pH can influence the formation of different cyclized byproducts from the desired thiosemicarbazone.

References

- BenchChem Technical Support Team. (2025).

-

Palanimuthu, D., Shinde, S. V., & Sridevi, C. (2013). Identification and Characterization of Thiosemicarbazones with Antifungal and Antitumor Effects: Cellular Iron Chelation Mediating Cytotoxic Activity. Chemical Research in Toxicology, 26(9), 1348–1358. [Link]

-

Kassehin, C., De Kesel, C., Tchekounou, T., Gbaguidi, F., Poupaert, J. H., & Accrombessi, G. (2014). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4'- phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry, 8(8), 139-144. [Link]

-

El-Sawaf, A. K., & Emran, M. Y. (2019). Study, preparation and characterization of thiosemicarbazone ligands and their compounds. ResearchGate. [Link]

-

Kashar, T. I., & Emran, M. Y. (2016). Preparation and Characterization of Thiosemicarbazones Corrosion Inhibition Effect and the Antimicrobial and Anticancer Effect on their Metal Complexes. CORE. [Link]

-

Olaru, A., Olaru, L., & Chirita, C. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 24(22), 4168. [Link]

-

Hassan, M. S., et al. (2025). Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity. Nanotechnology Perceptions, 21(S3), 22-37. [Link]

-

Suman, S., & Singh, R. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. ResearchGate. [Link]

-

Li, J., & Wang, L. (2011). Synthesis of Chalcone Thiosemicarbazones Under Ultrasound Irradiation. E-Journal of Chemistry, 8(3), 1141-1146. [Link]

-

Zhang, H., et al. (2021). Thiosemicarbazone-based Lead Optimization to Discover High-Efficiency and Low-Toxicity Anti-Gastric Cancer Agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Kassehin, C., et al. (2014). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry, 8(8), 139-144. [Link]

Sources

Technical Support Center: Crystallographic Analysis of 3-Nitrobenzaldehyde Thiosemicarbazone

Welcome to the technical support guide for researchers working with 3-nitrobenzaldehyde thiosemicarbazone (3-NBT). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in obtaining high-quality single crystals and resolving their structures through X-ray diffraction. The unique molecular features of 3-NBT—specifically the rigid aromatic ring, the electron-withdrawing nitro group, and the hydrogen-bonding capabilities of the thiosemicarbazone moiety—present specific challenges in crystallization and data analysis. This guide is designed to provide both quick solutions and detailed protocols to ensure the integrity and accuracy of your crystallographic data.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization and X-ray analysis of 3-NBT.

Crystal Growth & Morphology

Q1: Why are my 3-NBT crystals very small, needle-like, or forming aggregates instead of single, well-defined blocks?

A1: This is a classic problem of rapid nucleation overwhelming crystal growth. Several factors, rooted in the molecule's structure and the crystallization conditions, can be at play:

-

High Supersaturation: If the solution becomes supersaturated too quickly, countless small nuclei form simultaneously, competing for a limited amount of solute and preventing any single crystal from growing large. This is common when a solution is cooled too rapidly ("shock cooling") or when a highly volatile anti-solvent is added too quickly.[1]

-

Solvent Choice: The solvent has a profound impact on crystal habit (morphology).[2][3] 3-NBT has both polar (nitro, thiosemicarbazone) and non-polar (benzene ring) regions. Solvents that interact too strongly with one part of the molecule can inhibit growth along certain crystal faces, leading to anisotropic shapes like needles or thin plates. For 3-NBT, single crystals have been successfully grown by slow evaporation from an ethanol solution.[4][5]

-

Molecular Planarity & Stacking: The thiosemicarbazone moiety in 3-NBT is nearly planar, and the molecule features extensive electron delocalization.[4][5] This planarity promotes strong π-π stacking interactions, while the N-H and S groups are prime candidates for hydrogen bonding.[4][6] These strong, directional interactions can sometimes lead to rapid, one-dimensional growth, resulting in needles.

Solution Pathway: Your primary goal is to slow down the crystallization process to favor growth over nucleation. Refer to the for a detailed workflow.

Q2: My crystallization attempt yielded an oil or amorphous precipitate instead of crystals. What went wrong?

A2: Oiling out or precipitation occurs when the solute's solubility drops so drastically that it comes out of solution before it can organize into an ordered crystal lattice.

-

Cause: This is often due to an extremely high level of supersaturation or the choice of a solvent in which the compound is poorly soluble even at high temperatures. Adding too much anti-solvent or a dramatic temperature drop are common culprits.[7]

-

Troubleshooting:

-

Re-dissolve: Gently heat the solution to re-dissolve the oil or precipitate.

-

Add More Solvent: Add a small amount of the primary solvent to reduce the saturation level.

-

Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water) is highly effective.[1]

-

Solvent System Re-evaluation: If the problem persists, your chosen solvent system may be unsuitable. A solvent in which the solute has moderate, rather than extremely high, solubility at boiling is often a better choice.[8]

-

X-ray Data Collection & Refinement

Q3: My diffraction is very weak, and the data quality is poor (high R-int). What are the likely causes?

A3: Weak diffraction is typically due to small crystal size, poor crystal quality (disorder), or a combination of both.

-

Small Crystal Volume: There is simply not enough crystalline material to diffract the X-ray beam strongly. The solution is to grow larger crystals.

-

Crystal Disorder: The molecules within the crystal lattice are not perfectly ordered. This can be static (molecules are "stuck" in slightly different orientations) or dynamic (thermal motion). The presence of the nitro group in 3-NBT can sometimes lead to rotational disorder.[9][10] This "smears out" the electron density, weakening the diffraction at higher angles.

-

Solutions:

-

Improve Crystal Quality: See . Better crystals almost always lead to better diffraction.

-

Use a Brighter X-ray Source: If available, using a synchrotron source will provide a much higher flux of X-rays, yielding better data from smaller or weakly diffracting crystals.

-

Increase Exposure Time: While this can help, it also increases the risk of radiation damage, which can degrade crystal quality during data collection.[11]

-

Q4: The automatic indexing suggests a higher symmetry space group than expected, but structure solution and refinement fail or result in very high R-factors. Could this be twinning?

A4: Yes, this is a classic indicator of crystal twinning. Twinning occurs when two or more separate crystal domains grow together in a specific, symmetrical orientation.[12][13] The resulting diffraction pattern is a superposition of the patterns from each domain, which can mislead indexing software.[14]

-

Why it Happens: Twinning can occur when the true crystal lattice has a symmetry that is a sub-group of a higher-symmetry "pseudo-lattice".[12] For example, a monoclinic cell with a β angle very close to 90° might be mistaken for orthorhombic, a common cause of pseudo-merohedral twinning.

-

What to Do:

-

Examine the Diffraction Pattern: Look for evidence of split or overlapping spots. Software can help analyze the intensity statistics to detect twinning.

-

Re-process in Lower Symmetry: Force the data processing program to integrate the data in the lower-symmetry space group that you expect (for 3-NBT, this is typically P21/c).[4]

-

Use Twinning Refinement: Most modern crystallographic software packages (e.g., SHELXL, Olex2, PHENIX) have specific protocols to refine a structure against twinned data.[15] This involves determining the twin law (the symmetry operation relating the domains) and refining the fractional contribution of each domain.

-

Q5: During refinement, I see large, unexplained peaks in the difference Fourier map (Fo-Fc), especially around the nitro group or the thiosemicarbazone tail. What does this indicate?

A5: Unexplained electron density suggests that your model is incomplete or incorrect in that region.

-

Disorder: The most likely cause for a molecule like 3-NBT is conformational disorder. The nitro group can be disordered, rotating slightly around the C-N bond. The thiosemicarbazone tail might also adopt more than one conformation. This means the "average" molecule in the unit cell is a mix of two or more positions. You may need to model these atoms in two or more alternative positions with partial occupancies that sum to 1.

-

Incorrect Atom Assignment: While less common, ensure you have not misplaced atoms (e.g., confused a nitrogen for a carbon).

-

Solvent Molecules: If your crystallization solvent is capable of hydrogen bonding (like ethanol or DMSO), it's possible for a solvent molecule to be incorporated into the crystal lattice in an ordered or disordered fashion.[16]

In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Systematic Recrystallization for Crystal Quality Improvement

This protocol is designed to systematically explore crystallization conditions to overcome issues like small crystal size, poor morphology, and aggregation.[17] The fundamental principle is to achieve a state of minimal, stable supersaturation to promote slow, ordered growth.[1]

Objective: To grow single, X-ray quality crystals of 3-nitrobenzaldehyde thiosemicarbazone.

Core Principle: The solubility of most organic solids increases with temperature. By dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, the solution becomes supersaturated, and crystals form.[8]

Step-by-Step Methodology:

-

Solvent Screening (The Most Critical Step):

-

Place a few milligrams of your crude 3-NBT powder into several small test tubes.

-

Add a different potential solvent to each tube dropwise at room temperature. Good candidate solvents are those in which the compound is sparingly soluble or insoluble at room temperature.

-

Gently heat the tubes that did not dissolve. An ideal solvent will dissolve the compound completely at or near its boiling point.[7]

-

Let the promising solutions cool to room temperature. The best solvent will produce a good yield of crystalline solid upon cooling.

Table 1: Solvent Selection Guide for 3-NBT

Solvent Class Example(s) Interaction with 3-NBT Expected Outcome Protic (H-bond donor) Ethanol, Methanol Good H-bonding with thiosemicarbazone and nitro groups. Ethanol is a proven solvent for 3-NBT.[4] Often yields good quality crystals. Moderate solubility. Aprotic Polar Acetone, Acetonitrile Dipole interactions with polar groups. Can be effective, but may lead to faster nucleation. Aprotic Polar (High BP) DMF, DMSO Strong solubilizing power. Can be useful if solubility is low in other solvents, but difficult to remove. Often used in vapor diffusion.[18] | Aprotic Non-Polar | Toluene, Hexane | Poor interaction; low solubility. | Primarily used as an anti-solvent in layering or vapor diffusion techniques. |

-

-

The Recrystallization Procedure:

-

Place your crude 3-NBT in an Erlenmeyer flask.

-

Add the chosen solvent dropwise from a pipette while heating the flask (e.g., on a hot plate) and gently swirling.

-

Add just enough hot solvent to fully dissolve the solid. Using the minimum amount of solvent is crucial for a good yield. [7]

-

If the solution is colored with impurities, you may add a small amount of activated charcoal and perform a hot filtration.

-

Cover the flask (e.g., with a watch glass) and set it aside to cool slowly and undisturbed. For best results, place the flask inside an insulated container (like a beaker of hot water or a styrofoam box) to slow the cooling rate.

-

Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.[17]

-

Collect the crystals by vacuum filtration, washing them with a very small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Allow the crystals to dry completely before analysis.

-

-

Advanced Techniques if Simple Cooling Fails:

-

Slow Evaporation: Loosely cover the flask containing the saturated solution and leave it in a quiet, vibration-free area for several days. This is how the original crystals of 3-NBT were obtained.[4][5]

-

Vapor Diffusion: Place a small vial with your compound dissolved in a primary solvent (e.g., DMSO) inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane).[18] The anti-solvent vapor slowly diffuses into the vial, reducing the solubility and inducing crystallization.

-

Solvent Layering: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a denser solution of your compound (e.g., in THF or DCM). Crystals will form slowly at the interface.[19]

-

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing poor crystal quality.

Caption: Decision workflow for troubleshooting poor crystal quality.

Troubleshooting Guide 2: Identifying and Handling Crystal Twinning

Objective: To correctly process and refine X-ray data from a twinned crystal of 3-NBT.

Core Principle: Twinning results in a diffraction pattern that is a weighted sum of two or more intergrown lattices.[20] While this complicates analysis, the data can often be "deconvoluted" using specialized software if the twin law is correctly identified.

Step-by-Step Methodology:

-

Detection (Data Processing Stage):

-

Anomalous R-sym/R-merge values: After data integration, if merging statistics are poor in a higher-symmetry point group but acceptable in a lower-symmetry one, twinning is a strong possibility.

-

Intensity Statistics: Programs like phenix.xtriage or the routines in the Olex2 software can analyze the intensity distribution of your data. Twinned data often deviates from the expected Wilson statistics.

-

Patterson Map: A twinned dataset may show unusually high symmetry in the Patterson map that is inconsistent with the true space group.

-

-

Identifying the Twin Law:

-

The twin law is the symmetry operation that relates the different crystal domains. For example, a 180-degree rotation around a crystal axis is a common twin law.[12]

-

Software can systematically test potential twin laws based on the crystal's metric symmetry and suggest the most likely candidates.[14][15] For example, phenix.twin_map_utils can calculate an R-value for each possible twin law against a preliminary model.[15]

-

-

Refinement of a Twinned Structure:

-

Once the twin law is identified, you must instruct your refinement program to account for it. In SHELXL, this is done using the TWIN instruction followed by the 3x3 twin matrix and the BASF instruction to refine the twin component fraction.

-

The refinement will then proceed by modeling the observed intensities (I_obs) as a sum of the contributions from each twin domain: I_obs = (BASF) * I_domain1 + (1 - BASF) * I_domain2[20]

-

The BASF value will refine to a number between 0 and 0.5, representing the volume fraction of the minor twin component. A value near 0.5 indicates a nearly perfect 50/50 twin.

-

-

Validation:

-

A successful twin refinement should result in a significant drop in both R1 and wR2 factors compared to a non-twinned refinement.[21]

-

The difference electron density map should be largely featureless, and the overall structural model should be chemically sensible.

-

It is crucial to report the twin law and the final refined BASF value in any publication or crystallographic deposition.

-

References

- Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.

-

Gimeno, J., et al. (2023). Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. MDPI. Retrieved from [Link]

-

Herbst-Irmer, R., & Sheldrick, G. M. (n.d.). Introduction to twinning. IUCr Journals. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry. Retrieved from [Link]

-

Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Petříček, V., Dušek, M., & Palatinus, L. (2016). Crystallographic computing system Jana2006: solution and refinement of twinned structures. Zeitschrift für Kristallographie - Crystalline Materials. Retrieved from [Link]

-

Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. Retrieved from [Link]

-

Grüne, T. (n.d.). A106: Twinning. University of Vienna. Retrieved from [Link]

-

Tutorial: Refinement against twinned data. (n.d.). Phenix. Retrieved from [Link]

-

Helliwell, J. R. (2008). Macromolecular crystal twinning, lattice disorders and multiple crystals. Crystallography Reviews. Retrieved from [Link]

-

Wu, D. H., Li, Z. F., & Zhang, Y. H. (2009). 3-Nitrobenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Wang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. Retrieved from [Link]

-

Karayiannis, D., et al. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega. Retrieved from [Link]

-

Wu, D. H., Li, Z. F., & Zhang, Y. H. (2009). 3-Nitrobenzaldehyde thiosemicarbazone. ResearchGate. Retrieved from [Link]

-

Ali, S., et al. (2023). Exploring the potential of 3-nitrobenzaldehyde thiosemicarbazone: versatile ligand for coordination complexes and its multidisciplinary applications. Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Karayiannis, D., et al. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. PMC. Retrieved from [Link]

-

Wu, D. H., Li, Z. F., & Zhang, Y. H. (2008). 3-Nitro-benzaldehyde thio-semicarbazone. PubMed. Retrieved from [Link]

-

Ghosh, B. K., & Chakravarty, A. R. (2000). Unusual Coordination Mode of Thiosemicarbazone Ligands. A Search for the Origin. Inorganic Chemistry. Retrieved from [Link]

-

Davis, A. M., Teague, S. J., & Kleywegt, G. J. (2003). Limitations and lessons in the use of X-ray structural information in drug design. PMC. Retrieved from [Link]

-

Wang, Y. Q., et al. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. PMC. Retrieved from [Link]

-

Byrne, A., et al. (n.d.). X-ray crystal data and refinement parameters for compounds 54, 68, 85, 94 and 118. ResearchGate. Retrieved from [Link]

-

Mohammed, A. A., et al. (2020). Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. ResearchGate. Retrieved from [Link]

-

Ghasemzadeh, A., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC. Retrieved from [Link]

-

Wang, Y. Q., et al. (2025). Synthesis, Crystal Structure and Non-covalent Interactions Analysis of Novel N-substituted Thiosemicarbazone. ResearchGate. Retrieved from [Link]

-

Bennion, J. C., et al. (2021). Investigation of Structure–Property Relationships of Three Nitroaromatic Compounds: 1-Fluoro-2,4,6-trinitrobenzene, 2,4,6-Trinitrophenyl Methanesulfonate, and 2,4,6-Trinitrobenzaldehyde. ResearchGate. Retrieved from [Link]

-

Keraliya, R. A., et al. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Semantic Scholar. Retrieved from [Link]

-

Refinement. (n.d.). yetnet. Retrieved from [Link]

-

Gidaspova, A. A., et al. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. CSIRO Publishing. Retrieved from [Link]

-

Guesmi, A., et al. (2007). Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. MDPI. Retrieved from [Link]

-

Adhikari, A., & Scheiner, S. (2016). π-Hole Interactions Involving Nitro Compounds: Directionality of Nitrate Esters. ACS Publications. Retrieved from [Link]

-

Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025). Creative Biostructure. Retrieved from [Link]

-

Kumar, A., et al. (2022). Growth and characterisation of thiosemicarbazide hydrochloride single crystals for optoelectronic and photonics device applications. ResearchGate. Retrieved from [Link]

-

Adhikari, A., & Scheiner, S. (2025). π-Hole Interactions Involving Nitro Compounds: Directionality of Nitrate Esters. ResearchGate. Retrieved from [Link]

-

Bernès, S., et al. (2012). Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. PMC. Retrieved from [Link]

-

Crystal Growth 101. (2015). Hampton Research. Retrieved from [Link]

-

Tarasconi, P., et al. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. Bentham Open. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 3-Nitrobenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. praxilabs.com [praxilabs.com]

- 9. researchgate.net [researchgate.net]

- 10. connectsci.au [connectsci.au]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. homepage.univie.ac.at [homepage.univie.ac.at]

- 14. jana.fzu.cz [jana.fzu.cz]

- 15. Tutorial: Refinement against twinned data [phenix-online.org]

- 16. Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand | MDPI [mdpi.com]

- 17. science.uct.ac.za [science.uct.ac.za]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 20. scispace.com [scispace.com]

- 21. X-Ray Crystallography - Refinement [my.yetnet.ch]

Technical Support Center: pH Stability of Thiosemicarbazone Metal Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazone metal complexes. This guide is designed to provide in-depth, practical solutions to common challenges related to controlling the pH stability of these fascinating compounds in solution. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern the stability of your complexes.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the pH stability of thiosemicarbazone metal complexes.

Q1: Why is my thiosemicarbazone metal complex precipitating out of solution when I adjust the pH?

A1: Precipitation upon pH adjustment is a common issue and is typically due to one of two factors:

-

Ligand Protonation/Deprotonation: Thiosemicarbazone ligands possess multiple protonatable sites, including the hydrazinic nitrogen and the thione/thiol group.[1][2] Changes in pH alter the protonation state of the ligand, which can affect its solubility and its ability to effectively chelate the metal ion.[1][2] This can lead to the dissociation of the complex and precipitation of the free ligand or a less soluble form of the complex.

-

Formation of Insoluble Hydroxo Species: At higher pH values, metal ions can form insoluble metal hydroxide or oxide species, leading to precipitation.

Q2: I've noticed a color change in my complex solution over time, even at a constant pH. What could be happening?

A2: A color change in your solution, even at a stable pH, often indicates a change in the coordination environment of the metal ion. This could be due to:

-

Solvent Coordination: In aqueous solutions, water molecules can compete with the thiosemicarbazone ligand for coordination sites on the metal ion. This can lead to a gradual change in the complex's structure and, consequently, its color.

-

Ligand Degradation: While less common at a stable pH, some thiosemicarbazone ligands can undergo slow degradation over time, especially when exposed to light or in the presence of certain reactive species.

-

Redox Activity: Some thiosemicarbazone-metal complexes are redox-active and can undergo changes in the metal's oxidation state, leading to a color change.[3]

Q3: What is the ideal pH range for working with thiosemicarbazone metal complexes?

A3: There is no single "ideal" pH for all thiosemicarbazone metal complexes. The optimal pH range depends on several factors, including:

-

The pKa of the Ligand: The ligand's protonation state is crucial for complex formation and stability.[1][2]

-

The Nature of the Metal Ion: Different metal ions have different tendencies to form hydroxo species at varying pH levels.

-

The Specific Application: The required pH will be dictated by the experimental conditions, for example, physiological pH (~7.4) for biological assays.[4]

It is essential to experimentally determine the optimal pH range for your specific complex. A good starting point is to conduct a pH-dependent stability study using UV-Vis spectroscopy.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common pH stability issues.

| Problem | Potential Cause | Suggested Solution |

| Sudden Precipitation Upon Adding Buffer | Buffer-Metal Interaction: Some buffers (e.g., phosphate) can coordinate with the metal ion, competing with the thiosemicarbazone ligand and leading to precipitation. | Solution: Switch to a non-coordinating or weakly coordinating buffer. Good alternatives include MES, HEPES, or acetate buffers, depending on the desired pH range.[6] |

| Gradual Precipitation Over Time | Slow Hydrolysis of the Complex: The metal complex may be slowly hydrolyzing, leading to the formation of insoluble species. | Solution: Optimize the pH to a range where the complex is more stable. Consider using a mixed-solvent system (e.g., water/DMSO, water/ethanol) to increase solubility. |

| Inconsistent Spectroscopic Readings | Unstable pH: The pH of the solution may be drifting over time, causing changes in the complex's speciation and, therefore, its absorbance spectrum. | Solution: Ensure your buffer has sufficient capacity to maintain a stable pH. Re-calibrate your pH meter regularly.[7] For long-term experiments, it may be necessary to periodically check and readjust the pH. |

| Complex Degradation (Observed by UV-Vis or HPLC) | pH-Mediated Ligand Dissociation: The pH is outside the optimal stability range for the complex, leading to the ligand dissociating from the metal ion. | Solution: Perform a pH titration and monitor the complex's stability using UV-Vis spectroscopy to identify the optimal pH range.[5] Adjust the experimental pH accordingly. |

Section 3: Key Experimental Protocols

To ensure the reproducibility and reliability of your experiments, we provide the following detailed protocols.

Protocol 1: Selection and Preparation of Appropriate Buffer Systems

The choice of buffer is critical for maintaining pH stability without interfering with the metal complex.

Table of Recommended Buffers for Thiosemicarbazone Metal Complexes:

| pH Range | Buffer System | Concentration (mM) | Comments |

| 3.8 - 5.8 | Acetate Buffer | 10 - 50 | Use with caution, as acetate can weakly coordinate to some metal ions. |

| 5.5 - 6.7 | MES | 20 - 100 | Good non-coordinating buffer for many divalent metal ions. |

| 6.8 - 8.2 | HEPES | 20 - 100 | A common and reliable buffer for biological studies at physiological pH.[4] |

| 8.6 - 10.6 | Ammonia Buffer | 10 - 50 | Can coordinate to some metal ions; test for interference before use.[8][9] |

Step-by-Step Buffer Preparation:

-

Choose the appropriate buffer based on the desired pH range from the table above.

-

Calculate the required masses of the acidic and basic components of the buffer to achieve the target pH and concentration using the Henderson-Hasselbalch equation.

-

Dissolve the buffer components in high-purity deionized water.

-

Adjust the pH to the final desired value using a calibrated pH meter and dropwise addition of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Bring the solution to the final volume with deionized water.

-

Filter the buffer through a 0.22 µm filter to remove any particulate matter.

Protocol 2: Monitoring pH Stability using UV-Vis Spectroscopy

This protocol outlines a method to determine the optimal pH range for your thiosemicarbazone metal complex.

Materials:

-

Stock solution of your thiosemicarbazone metal complex in a suitable solvent (e.g., DMSO, ethanol).

-

A series of buffers covering a wide pH range (e.g., from pH 2 to 10).

-

Calibrated pH meter.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of solutions of your metal complex at a constant concentration in each of the different buffers.

-

Measure the initial UV-Vis spectrum of each solution immediately after preparation.

-